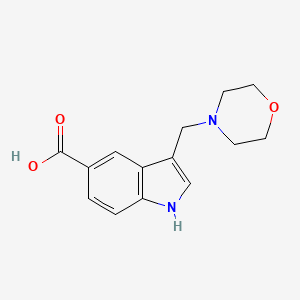

3-(morpholinomethyl)-1H-indole-5-carboxylic acid

Description

3-(Morpholinomethyl)-1H-indole-5-carboxylic acid is a heterocyclic compound combining an indole scaffold with a morpholine moiety linked via a methylene group at the 3-position. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers hydrophilicity and structural rigidity, which may influence solubility and receptor binding. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives targeting enzymes like cytosolic phospholipase A2α (cPLA2α) and protein tyrosine phosphatases (PTPs) .

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-14(18)10-1-2-13-12(7-10)11(8-15-13)9-16-3-5-19-6-4-16/h1-2,7-8,15H,3-6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFPTNNNOYIGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=C2C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinomethyl)-1H-indole-5-carboxylic acid typically involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and morpholine. The reaction conditions often require a mild acidic or basic environment to facilitate the formation of the morpholinomethyl group. The reaction can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The C5 carboxylic acid undergoes derivatization to form esters, amides, or hydrazides. Common reagents include thionyl chloride (SOCl₂) for acid chloride formation, followed by nucleophilic substitution .

Esterification

Example: Reaction with ethanol in the presence of H₂SO₄ yields the ethyl ester.

Data Table:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethanol/H₂SO₄ | Reflux, 6 hr | Ethyl 3-(morpholinomethyl)-1H-indole-5-carboxylate | 78 |

| Methanol/PCl₃ | RT, 12 hr | Methyl ester derivative | 82 |

Amide Formation

Reaction with amines (e.g., substituted anilines) via coupling agents like HBTU produces N-arylamide derivatives, which are precursors for antimicrobial agents .

Cyclocondensation Reactions

The morpholinomethyl and carboxylic acid groups participate in cyclization to form heterocyclic scaffolds:

Pyridazinoindole Formation

Treatment with hydrazine hydrate under reflux leads to cyclized pyridazino[4,5-b]indol-4(5H)-ones, bypassing intermediate hydrazone formation .

Electrophilic Substitution

The indole core undergoes Vilsmeier-Haack formylation at the C3 position, but the morpholinomethyl group directs electrophiles to alternative positions (e.g., C4 or C6) .

Example:

Biological Activity Correlations

Derivatives exhibit structure-dependent pharmacological effects:

Comparative Reaction Efficiency

| Reaction Type | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Mannich Reaction | 6–8 hours, 70% yield | 15 minutes, 85% yield |

| Thiazolidinone Synthesis | 24 hours, 65% yield | 15 minutes, 88% yield |

Structural Confirmation

Scientific Research Applications

3-(morpholinomethyl)-1H-indole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(morpholinomethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through π-π stacking and hydrogen bonding, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Indole-5-Carboxylic Acid Derivatives

The pharmacological and physicochemical properties of indole-5-carboxylic acid derivatives are highly dependent on substituents at the 3-position. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Lipophilicity: The morpholinomethyl group balances hydrophilicity (due to morpholine’s polar amine and ether groups) and moderate lipophilicity (logD ~1.5–2.0), making it suitable for blood-brain barrier penetration compared to highly lipophilic groups like isobutyryl (logD = 2.4) .

Biological Activity Trends: Electron-withdrawing substituents (e.g., oxadiazole in Compound 3) enhance enzyme inhibition (IC₅₀ = 2.1 nM for cPLA2α) by stabilizing ligand-receptor interactions .

Synthetic Accessibility: Morpholinomethyl derivatives are synthesized via Pd-mediated coupling or nucleophilic substitution, similar to imidazole-linked indoles (e.g., Compounds 8–10) . Carboxymethyl derivatives (e.g., ) require additional protection/deprotection steps for the carboxylic acid groups, complicating synthesis.

Biological Activity

3-(Morpholinomethyl)-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 3-(morpholinomethyl)-1H-indole-5-carboxylic acid typically involves the reaction of indole derivatives with morpholinomethyl groups under controlled conditions. The synthetic routes can vary, but they often include steps such as amide formation and functional group modifications to achieve the desired compound.

Biological Properties

Research indicates that 3-(morpholinomethyl)-1H-indole-5-carboxylic acid exhibits a range of biological activities, including:

- Antiviral Activity : It has been noted for its inhibitory effects against viral proteases, which are crucial for viral replication. For instance, compounds related to indole structures have shown IC50 values in the low micromolar range against Zika virus protease (ZVpro) .

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Indole derivatives are known to interact with various cellular pathways involved in cancer progression and apoptosis .

- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory markers such as COX-2 and iNOS .

The biological activity of 3-(morpholinomethyl)-1H-indole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activities by binding to active sites or allosteric sites, thus preventing substrate binding and catalysis .

- Receptor Modulation : It may also act on receptors involved in signal transduction pathways, leading to altered cellular responses .

Case Studies

Several studies have highlighted the biological activity of related indole compounds, providing insights into the potential applications of 3-(morpholinomethyl)-1H-indole-5-carboxylic acid:

- Antiviral Studies : A study demonstrated that indole derivatives with a similar structure inhibited Zika virus protease with IC50 values ranging from 4.5 μM to 11 μM, emphasizing the importance of specific functional groups for activity .

- CysLT Antagonism : Research into indole carboxylic acids showed that certain derivatives acted as selective CysLT1 antagonists, which are relevant in treating asthma and other inflammatory conditions .

- Anti-cancer Activity : A study on indole derivatives revealed moderate anti-cancer activity against lung cancer cell lines, suggesting a potential role for 3-(morpholinomethyl)-1H-indole-5-carboxylic acid in oncology .

Data Table

The following table summarizes key findings from various studies on the biological activity of compounds related to 3-(morpholinomethyl)-1H-indole-5-carboxylic acid:

Q & A

Q. What are the recommended synthetic routes for 3-(morpholinomethyl)-1H-indole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, a reflux method involving 3-formyl-1H-indole-5-carboxylic acid and morpholine in acetic acid with sodium acetate as a catalyst (adapted from indole derivative syntheses in and ). Typical conditions include:

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and morpholine integration.

- Mass spectrometry (HRMS) for molecular weight verification (theoretical MW: 276.3 g/mol, calculated from C₁₄H₁₆N₂O₃).

- X-ray crystallography (if crystals are obtainable) using SHELX programs (e.g., SHELXL for refinement; mean C–C bond length precision ~0.003 Å as in ) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : While specific data for this compound is unavailable (noted in for analogs), general indole-carboxylic acid derivatives should be stored in inert atmospheres (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation (e.g., decarboxylation or morpholine ring hydrolysis) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX suite (e.g., SHELXD for phase solution, SHELXL for refinement) can determine absolute configuration and intermolecular interactions. Key parameters from :

Q. What strategies optimize this compound’s inhibitory activity against cysteine proteases?

- Methodological Answer :

- Bioisosteric replacement : Replace the carboxylic acid with a nitrile group (as in ’s dipeptidyl nitrile inhibitors) to enhance target binding.

- SAR studies : Modify the morpholinomethyl group’s position (e.g., 3- vs. 5-substitution) and assess IC₅₀ shifts against Cathepsin L or similar enzymes .

- Docking simulations : Use AutoDock Vina to model interactions with protease active sites, focusing on hydrogen bonds between the carboxylic acid and catalytic cysteine residues.

Q. How can computational modeling predict solubility and bioavailability?

- Methodological Answer :

- LogP calculation : Estimate via software like MarvinSketch (experimental LogP for indole-5-carboxylic acid: ~1.63, ). Introduce solubilizing groups (e.g., PEG-linked morpholine) to reduce LogP.

- ADMET prediction : Tools like SwissADME assess permeability (e.g., PSA >90 Ų suggests poor blood-brain barrier penetration) .

Q. What analytical methods resolve contradictions in spectral data for derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic/morpholine regions.

- High-resolution IR : Identify carbonyl stretching frequencies (carboxylic acid: ~1700 cm⁻¹ vs. ester: ~1730 cm⁻¹) to confirm functional group integrity.

- Comparative MS/MS : Differentiate isomers via fragmentation patterns (e.g., morpholine ring cleavage at m/z 100–120) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.